molecular formula C20H25FN4O2 B5969404 3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one

3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one

Cat. No.: B5969404
M. Wt: 372.4 g/mol
InChI Key: BUXVJOIHXZWEEA-UHFFFAOYSA-N
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Description

3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidinone core, substituted with a fluorophenyl group and a dimethylpyrimidinylmethylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, 2-fluorobenzyl chloride, and piperidin-2-one. The synthetic route may involve the following steps:

    Nucleophilic Substitution: Reacting 4,6-dimethylpyrimidine with a suitable alkylating agent to introduce the methylamino group.

    Formation of Piperidinone Core: Cyclization reactions to form the piperidinone ring.

    Substitution with Fluorophenyl Group: Introduction of the fluorophenyl group through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the piperidinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-chlorophenyl)methyl]-3-hydroxypiperidin-2-one
  • 3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-bromophenyl)methyl]-3-hydroxypiperidin-2-one

Uniqueness

The uniqueness of 3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[[(4,6-dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-14-10-15(2)24-18(23-14)11-22-13-20(27)8-5-9-25(19(20)26)12-16-6-3-4-7-17(16)21/h3-4,6-7,10,22,27H,5,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXVJOIHXZWEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNCC2(CCCN(C2=O)CC3=CC=CC=C3F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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